molecular formula C20H16FN3O3S3 B2625887 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941900-96-5

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2625887
CAS No.: 941900-96-5
M. Wt: 461.54
InChI Key: LGRDMOPQWSTGBD-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a complex organic compound that features a unique combination of benzo[d]thiazole and thiazole rings, along with a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiazole intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole and thiazole derivatives, such as:

  • 2-Hydroxy-N-thiazol-2-yl-benzamide
  • 4-Fluorophenyl sulfonyl derivatives

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S3/c21-13-7-9-14(10-8-13)30(26,27)11-3-6-18(25)24-20-23-16(12-28-20)19-22-15-4-1-2-5-17(15)29-19/h1-2,4-5,7-10,12H,3,6,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRDMOPQWSTGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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